D-Tagatose 1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Tagatose 1-phosphate is a phosphorylated derivative of D-tagatose, a rare natural monosaccharide. It is primarily involved in the metabolic pathways of certain bacteria, such as Bacillus licheniformis and Klebsiella pneumoniae. This compound plays a crucial role in the phosphotransferase system-mediated D-tagatose catabolic pathway, where it acts as a substrate for tagatose-1-phosphate kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Tagatose 1-phosphate can be synthesized enzymatically using the phosphoenolpyruvate:sugar phosphotransferase system (PEP-PTS). In this system, the high-energy phosphoryl moiety of phosphoenolpyruvate is transferred sequentially to two general cytoplasmic proteins, Enzyme I and HPr, before being transferred to the sugar-specific Enzyme II, which phosphorylates D-tagatose to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of whole cells and isolated enzymes as catalysts under mild reaction conditions. This biocatalytic approach is preferred due to its high efficiency and environmental friendliness. The process often employs enzymes such as tagatose 4-epimerase, galactitol dehydrogenase, and L-arabinose isomerase to achieve the interconversion between monosaccharides and sugar alcohols .
Chemical Reactions Analysis
Types of Reactions: D-Tagatose 1-phosphate undergoes various chemical reactions, including phosphorylation, isomerization, and hydrolysis. It can be phosphorylated to form D-tagatose 1,6-bisphosphate, a key intermediate in metabolic pathways .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include phosphoenolpyruvate, Enzyme I, HPr, and tagatose-1-phosphate kinase. The reactions typically occur under mild conditions, often at physiological pH and temperature .
Major Products: The major products formed from the reactions of this compound include D-tagatose 1,6-bisphosphate and other phosphorylated derivatives. These products play significant roles in various metabolic pathways .
Scientific Research Applications
D-Tagatose 1-phosphate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a substrate for studying enzyme kinetics and metabolic pathways. In biology, it is involved in the study of bacterial metabolism and the phosphotransferase system. In medicine, D-tagatose and its derivatives are explored for their potential therapeutic effects, including their role in controlling glycaemia and promoting probiotic activity . In the industry, D-tagatose is used as a low-calorie sweetener and a functional food ingredient .
Mechanism of Action
The mechanism of action of D-tagatose 1-phosphate involves its role as a substrate in the phosphotransferase system. It is phosphorylated by tagatose-1-phosphate kinase, which facilitates its conversion into other phosphorylated intermediates. These intermediates participate in various metabolic pathways, influencing processes such as glycolysis and glycogen synthesis . D-tagatose also affects sugar metabolism by inhibiting key enzymes, such as β-glucosidase and fructokinase, thereby impacting microbial growth and metabolism .
Comparison with Similar Compounds
D-Tagatose 1-phosphate can be compared with other phosphorylated sugars, such as D-fructose 1-phosphate and D-glucose 6-phosphate. While all these compounds are involved in metabolic pathways, this compound is unique due to its specific role in the phosphotransferase system and its involvement in the metabolism of rare sugars . Similar compounds include D-tagatose 6-phosphate and D-fructose 6-phosphate, which also participate in sugar metabolism but differ in their specific enzymatic interactions and metabolic roles .
Properties
Molecular Formula |
C6H13O9P |
---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/t3-,5+,6-/m1/s1 |
InChI Key |
ZKLLSNQJRLJIGT-PQLUHFTBSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.